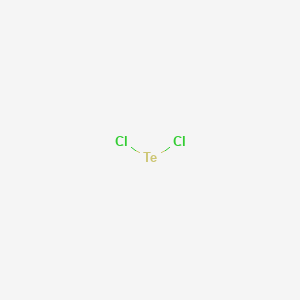

Tellurium dichloride

説明

Tellurium Dichloride: Comprehensive Analysis

Tellurium dichloride is a compound that is part of a broader class of tellurium compounds with significant biological and chemical potential. Although tellurium has been somewhat overlooked in biological studies, recent research has highlighted its importance. Tellurium compounds, such as tellurite and tellurate, have been recognized for their antibiotic properties and potential in drug design due to their close chemical relationship with sulfur .

Synthesis Analysis

The synthesis of bis(aryl)tellurium dichlorides can be achieved from TeCl4 and the appropriate aromatics, sometimes requiring a Lewis acid as a catalyst. These dichlorides can be further reduced to diaryl tellurides using hydrazine. However, attempts to create unsymmetrical dichlorides often result in exchange reactions . Additionally, the synthesis of various organotellurium(IV) trihalides has been reported, demonstrating the versatility of tellurium compounds in forming stable structures with different organic groups .

Molecular Structure Analysis

The molecular structure of tellurium dichloride and related compounds has been extensively studied. For instance, tellurium(IV) halides like TeF4 and TeCl4 have been shown to possess a pseudo trigonal bipyramidal structure with C(2v) symmetry in the gas phase. The equatorial Te-X distances are shorter than the axial ones, and the structures of solvated molecules vary depending on the solvent used . Organotellurium(IV) dichlorides exhibit pseudo-octahedral coordination, with lone pair electrons occupying an equatorial site, as seen in the crystal structure of (4-ethoxyphenyl)[(2-benzylideneamino-5-methyl)phenyl]tellurium(IV) dichloride .

Chemical Reactions Analysis

Tellurium dichlorides and related compounds participate in various chemical reactions. For example, transmetallation reactions have been used to synthesize asymmetric diaryltellurium dichlorides . Additionally, the reaction of tellurium(IV) with phenylenethiourea in hydrochloric acid leads to the formation of a Te(II) complex, showcasing the reactivity of tellurium compounds .

Physical and Chemical Properties Analysis

Tellurium compounds exhibit a range of physical and chemical properties. The crystal and molecular structures of organotellurium(IV) trihalides reveal intramolecular bonding and pseudo-octahedral geometries, indicating the potential for complex formation and stability . The synthesis of unusual mixed ligand tellurium(IV) dithiocarbamates with perchlorate further demonstrates the diverse coordination chemistry of tellurium, with distorted dodecahedral stereochemistry observed .

Case Studies

In a case study involving acute tellurium toxicity, two children ingested metal-oxidizing solutions containing high concentrations of tellurium. They presented with vomiting, black discoloration of the oral mucosa, and a garlic odor to the breath. One patient developed a corrosive injury to the esophagus due to the high concentration of hydrochloric acid in the solution. Both patients recovered without serious sequelae, which is typical of tellurium toxicity . This case highlights the potential hazards associated with tellurium compounds and the importance of understanding their toxicological profile.

科学的研究の応用

Industrial and Metallurgical Applications

- Use in Metal-Oxidizing Solutions : Tellurium, including tellurium dichloride, is utilized in metal-oxidizing solutions to blacken or tarnish metals, a process relevant in industrial and metallurgical applications (Yarema & Curry, 2005).

Immunomodulating Properties

- Anti-Cancer Potential : Certain tellurium compounds demonstrate potent immunomodulatory effects with potential applications in cancer therapy. These effects include the inactivation of cysteine proteases, inhibition of tumor survival proteins, and modulation of tumor IL-10 production, suggesting promising therapeutic potential (Sredni, 2012).

- Effect on Autoimmune Diseases : The immunomodulatory properties of tellurium compounds like AS101 are also being explored for their potential in mitigating autoimmune diseases, owing to their ability to modulate various aspects of the immune system (Halpert & Sredni, 2014).

Biological Activities and Applications

- Antioxidant Effects : Organotellurides and diorganoditellurides, derived from tellurium, exhibit antioxidant effects. The non-toxic inorganic tellurane AS-101 is noted for its immunomodulatory effects and diverse medical applications (Cunha, Gouvea & Juliano, 2009).

Organic Chemistry Applications

- Synthesis of Biaryls : Bis(aryl)tellurium dichlorides, including tellurium dichloride derivatives, are used in organic chemistry for the synthesis of biaryls, demonstrating the element's utility in complex chemical reactions (Bergman, 1972).

Environmental and Toxicological Studies

- Environmental Impact and Toxicity : Studies have explored the environmental impact of tellurium and its compounds, including their behavior in various ecosystems and potential toxic effects. This research is crucial for understanding and managing the environmental presence of tellurium due to industrial and technological uses (Chasteen, Fuentes, Tantaleán & Vásquez, 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

chloro tellurohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLPBEHPTWIBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Te]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TeCl2, Cl2Te | |

| Record name | tellurium(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143068 | |

| Record name | Tellurium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [Merck Index] | |

| Record name | Tellurium dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tellurium dichloride | |

CAS RN |

10025-71-5 | |

| Record name | Tellurium dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELLURIUM DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T7J7SHH1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)